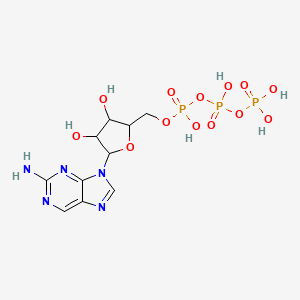
2-Amino-9-(b-D-ribofuranosyl)purine 5'-O-triphosphate-10mM aq. solution
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate is a nucleoside analog that plays a significant role in various biochemical processes. It is a derivative of purine nucleosides and is often used in research due to its unique properties and applications in molecular biology and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(b-D-ribofuranosyl)purine involves several steps. One common method includes the reaction of 2-amino-9-(b-D-ribofuranosyl)purine with triphosphate donors under specific conditions. For instance, the compound can be synthesized by reacting 2-amino-9-(b-D-ribofuranosyl)purine with chloroacetaldehyde, 2-chloropropanal, or bromomalonaldehyde . The products are then isolated, purified by chromatography, and characterized by mass spectrometry, NMR, fluorescence, and UV spectroscopy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesizers and advanced purification techniques to meet the stringent requirements of pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetaldehyde, 2-chloropropanal, and bromomalonaldehyde . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-amino-9-(b-D-ribofuranosyl)purine, such as 3-(b-D-ribofuranosyl)-imidazo[1,2a]purine and 3-(b-D-ribofuranosyl)-5-methylimidazo[1,2a]purine .
Applications De Recherche Scientifique
2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a probe molecule to monitor DNA replication and other biochemical processes.
Biology: Plays a role in studying nucleic acid interactions and enzymatic activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate involves its interaction with nucleic acids and enzymes. It binds to DNA duplexes and produces fluorescence, which can be used to monitor the progress of DNA replication . The compound’s molecular targets include various enzymes involved in nucleic acid metabolism, and its pathways involve the modulation of biochemical reactions essential for cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-9-(b-D-ribofuranosyl)purine: An intermediate in the synthesis of nucleic acids and a nucleoside analog.
2-Amino-9-(2-O-methyl-b-D-ribofuranosyl)purine: A derivative used in studying nucleic acid interactions.
Uniqueness
2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate is unique due to its specific triphosphate group, which enhances its interaction with nucleic acids and enzymes. This makes it particularly useful in research applications where precise monitoring of biochemical processes is required.
Propriétés
IUPAC Name |
[[5-(2-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(26-9)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H,23,24)(H2,11,12,14)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWNZDIFALTTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



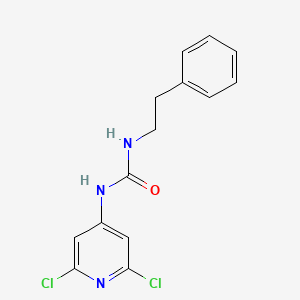

![[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B15089545.png)

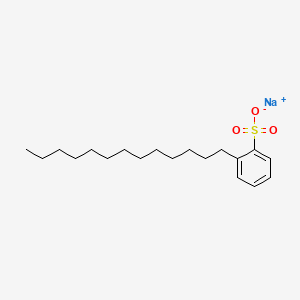

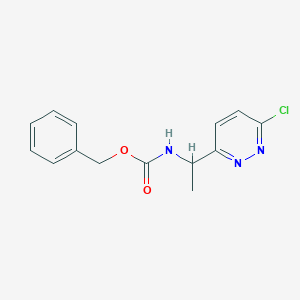
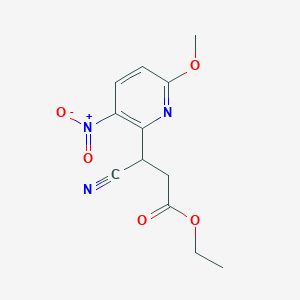
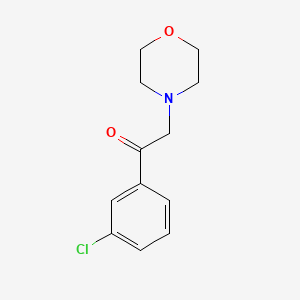

![[[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089599.png)
